molecular formula C11H18N2O2S2 B1517876 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine CAS No. 933685-78-0

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine

Cat. No.: B1517876
CAS No.: 933685-78-0
M. Wt: 274.4 g/mol
InChI Key: INOFADRYFQAUMI-UHFFFAOYSA-N
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Description

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a piperidine sulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

  • Oxidation: Sulfonyl derivatives, such as sulfones and sulfoxides.

  • Reduction: Sulfides.

  • Substitution: Derivatives with various functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

  • 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid: This compound differs by having an acetic acid group instead of an amine group.

  • 5-(Piperidine-1-sulfonyl)pyridine-2-thiol: This compound has a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring and the specific placement of the piperidine sulfonyl group contribute to the unique properties of this compound, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-piperidin-1-ylsulfonylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c12-7-6-10-4-5-11(16-10)17(14,15)13-8-2-1-3-9-13/h4-5H,1-3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOFADRYFQAUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
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2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
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2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
Reactant of Route 6
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine

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